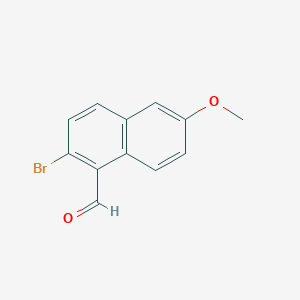
2-(1,3-Dioxolan-2-yl)ethyl lithium
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)ethyl lithium is an organolithium compound with the molecular formula C5H9LiO2. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound features a lithium atom bonded to a 2-(1,3-dioxolan-2-yl)ethyl group, which imparts unique reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1,3-Dioxolan-2-yl)ethyl lithium can be synthesized through the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with lithium metal in anhydrous conditions. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reactant concentrations, to achieve consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxolan-2-yl)ethyl lithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.
Halides: Substitution reactions with alkyl or aryl halides in the presence of a catalyst.
Cross-Coupling Reagents: Utilizes palladium or nickel catalysts for coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Alkanes or Arenes: From substitution reactions.
Biaryl Compounds: From cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)ethyl lithium is used extensively in scientific research due to its versatility:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex drug molecules.
Material Science: For the preparation of polymers and advanced materials.
Catalysis: As a precursor in the development of new catalytic systems
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxolan-2-yl)ethyl lithium involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This process is facilitated by the stabilization of the lithium cation through coordination with the oxygen atoms in the dioxolane ring. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the dioxolane ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide
- 2-(1,3-Dioxolan-2-yl)ethyl magnesium bromide
- 2-(1,3-Dioxolan-2-yl)ethyl sodium
Uniqueness
Compared to its analogs, 2-(1,3-dioxolan-2-yl)ethyl lithium offers unique reactivity due to the presence of the lithium atom, which provides stronger nucleophilicity and different coordination chemistry. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Eigenschaften
IUPAC Name |
lithium;2-ethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.Li/c1-2-5-6-3-4-7-5;/h5H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEMEENQMVRPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH2-]CC1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9LiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl benzo[c]isothiazole-4-carboxylate](/img/structure/B3272564.png)











![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide](/img/structure/B3272654.png)
